Ethyl 5-chloro-5-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAQUGGQMCNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966418 | |
| Record name | Ethyl 5-chloro-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-39-0 | |
| Record name | Pentanoic acid, 5-chloro-5-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-5-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5205-39-0 | |
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| Record name | Ethyl 5-chloro-5-oxopentanoate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 5-chloro-5-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Ethyl 5 Chloro 5 Oxopentanoate
Established Preparative Routes
The conventional synthesis of Ethyl 5-chloro-5-oxopentanoate is predominantly achieved through two main pathways: the chlorination of a pre-formed ester or the esterification of a chlorinated acid.
Synthesis from Glutaric Acid Monoethyl Ester and Acyl Chlorinating Reagents
The most common and direct method for preparing this compound involves the conversion of the terminal carboxylic acid group of glutaric acid monoethyl ester into an acyl chloride. chembk.com This transformation is typically accomplished using a variety of acyl chlorinating reagents.
The general reaction involves treating glutaric acid monoethyl ester with a chlorinating agent, which replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, yielding the target acyl chloride while leaving the ethyl ester group intact.
Reaction Conditions and Optimization Parameters
The reaction's success hinges on carefully controlled conditions. Thionyl chloride (SOCl₂) is the most frequently employed reagent for this conversion due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride gas). libretexts.org
A typical laboratory-scale procedure involves reacting glutaric acid monoethyl ester (also known as 5-ethoxy-5-oxopentanoic acid) with an excess of thionyl chloride. ambeed.com The reaction is generally performed under reflux for several hours to ensure complete conversion. ambeed.com An inert atmosphere, such as nitrogen or argon, is often maintained to prevent side reactions with atmospheric moisture. chembk.comambeed.com
Alternative chlorinating agents like oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), can also be utilized. This method is known for its mild conditions and clean reaction profiles. mdpi.com
The table below summarizes typical reaction conditions.
| Reagent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| Thionyl chloride | 5-Ethoxy-5-oxopentanoic acid | None (reagent as solvent) | Reflux | 4 hours | Not specified | ambeed.com |
| Thionyl chloride | 4-Oxo-4-(prop-2-ynyloxy)butanoic acid | None (reagent as solvent) | 60 °C | 2 hours | 95% | rsc.org |
| Oxalyl chloride | 5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid | Dichloromethane | 0 °C to RT | 2 hours | Not specified | mdpi.com |
| Thionyl chloride | Monoethyl malonic acid | Methylene (B1212753) chloride | 40-45 °C (Reflux) | 1 hour | 84.39% (Conversion) | ijret.org |
Interactive Data Table
Yield Enhancement Strategies
Maximizing the yield of this compound is a key objective in its synthesis. Several strategies are employed to achieve this:
Use of Excess Reagent: Employing an excess of the chlorinating agent, such as thionyl chloride, helps to drive the reaction to completion. The unreacted reagent can then be easily removed by distillation under reduced pressure. ambeed.comijret.org
Solvent-Free Conditions: Research into similar transformations, such as the synthesis of monoethyl malonyl chloride, has shown that conducting the reaction without a solvent can significantly increase the conversion rate. ijret.org In a comparative study, the solvent-free reaction of ethyl malonic acid with thionyl chloride resulted in a 98.23% conversion, compared to 84.39% when methylene chloride was used as a solvent. ijret.org This approach reduces processing time and waste, aligning with green chemistry principles.
Removal of Byproducts: The byproducts of the reaction with thionyl chloride are gaseous (SO₂ and HCl), and their removal from the reaction mixture helps to shift the equilibrium towards the product side, thereby enhancing the yield. libretexts.org
Alternative Esterification Approaches
An alternative strategy to synthesize the target compound involves reversing the order of operations: chlorination of the diacid followed by selective esterification, or esterification of a pre-existing chloro-substituted carboxylic acid. A notable example is the Fischer esterification of 5-chloropentanoic acid.
This method involves reacting 5-chloropentanoic acid with ethanol (B145695) in the presence of a strong acid catalyst.
| Reactants | Catalyst | Conditions | Reference |
| 5-Chlorovaleric acid, Ethanol | p-Toluenesulfonic acid monohydrate | Reflux dehydration in Toluene | google.com |
| 5-Chloropentanoic acid, Ethanol | Concentrated Sulfuric acid or Toluenesulfonic acid | Reflux |
Interactive Data Table
This approach can be advantageous if 5-chloropentanoic acid is a more readily available or cost-effective starting material than glutaric acid monoethyl ester.
Advanced Synthetic Approaches
While established methods are reliable, research into more advanced synthetic protocols aims to improve efficiency, selectivity, and environmental sustainability.
Innovations in Catalyst Systems for Efficient Synthesis
Modern organic synthesis has seen a surge in the development of sophisticated catalyst systems that can perform transformations under milder conditions and with higher selectivity. In the context of chlorination, advanced catalysts are being explored to overcome the limitations of traditional reagents.
For instance, research into the asymmetric chlorination of related β-keto esters has demonstrated the potential of organocatalysis. acs.org Chiral catalysts, such as hybrid amide-based Cinchona alkaloids, have been successfully used to catalyze the reaction between β-keto esters and N-chlorosuccinimide (NCS), achieving high yields and excellent enantioselectivity. acs.org Lowering the reaction temperature was found to significantly increase the enantiomeric excess. acs.org
Although this compound is not a β-keto ester and the chlorination is not asymmetric, these findings highlight a broader trend towards using highly specialized catalysts to control reaction outcomes. Future research could explore the development of non-chiral, highly active catalysts for the efficient chlorination of monoesters like glutaric acid monoethyl ester under milder conditions than those required for thionyl chloride. The use of solid-supported catalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the process.
Exploration of Green Chemistry Principles in Synthetic Protocols
The growing emphasis on sustainable chemical manufacturing has spurred investigations into greener synthetic routes for a wide array of chemical compounds, including this compound. The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources. While traditional synthetic methods for this compound are effective, they often involve reagents and conditions that are not aligned with modern green chemistry standards.
Research into more environmentally benign methodologies focuses on several key areas: the use of less hazardous reagents, the application of catalysis to improve reaction efficiency, and the reduction of waste streams. For instance, the classic conversion of a carboxylic acid to an acyl chloride often employs thionyl chloride, which is a hazardous reagent that produces stoichiometric amounts of sulfur dioxide and hydrogen chloride gas as byproducts. Green alternatives seek to replace such reagents with catalytic systems or entirely different reaction pathways.
One area of exploration is the use of biocatalysis. Enzymes such as reductases and dehydrogenases, often found in common organisms like Daucus carota (carrot), are increasingly used for the stereoselective synthesis of chiral alcohols from ketones. nih.gov This approach offers high enantioselectivity under environmentally friendly conditions. nih.gov While not a direct synthesis of this compound, the principles of using biocatalysts for specific transformations could be applied to intermediates in its synthetic pathway, potentially reducing the reliance on traditional, less green chemical reagents. nih.gov
Another green chemistry strategy involves solvent-free reactions or the use of greener solvents. For example, novel single-step, solvent-free reactions using catalytic amounts of a base have been developed for other specialty chemicals. rsc.org Such an approach significantly reduces waste and energy consumption associated with solvent use and removal. rsc.org Applying this concept to the synthesis of this compound could involve exploring solid-state reactions or reactions using minimal, recyclable, and non-toxic solvents. Grinding techniques, which are a form of mechanochemistry, have also been successfully used for the eco-friendly synthesis of various heterocyclic compounds without the need for a solvent. researchgate.net
Below is a table comparing potential synthetic strategies based on green chemistry principles.
| Synthetic Strategy | Green Chemistry Principle | Potential Advantage | Potential Challenge |
| Biocatalytic Transformation | Use of Renewable Feedstocks, Catalysis | High selectivity, mild reaction conditions, reduced hazardous waste. | Enzyme stability and cost, substrate specificity. |
| Solvent-Free Reaction (Mechanochemistry) | Pollution Prevention | Eliminates solvent waste, potential for high reaction rates. | Scalability, heat management in large-scale reactions. |
| Catalytic Chlorination | Catalysis, Atom Economy | Avoids stoichiometric and hazardous reagents like thionyl chloride. | Catalyst development, separation, and recycling. |
| Synthesis from Renewable Feedstocks | Use of Renewable Feedstocks | Reduces reliance on petrochemicals, improves sustainability profile. | Complexity of multi-step conversions, overall yield. |
Further research is focused on developing novel catalysts and reaction media that can improve the green profile of synthesizing compounds like this compound. The ideal synthetic protocol would combine high efficiency and selectivity with minimal environmental impact, a goal that continues to drive innovation in chemical synthesis.
Chemical Reactivity and Transformation Mechanisms of Ethyl 5 Chloro 5 Oxopentanoate
Reactions of the Acyl Chloride Moiety
The acyl chloride group is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. Its reactivity is attributed to the strong electron-withdrawing effect of both the chlorine atom and the adjacent carbonyl oxygen, which polarizes the carbonyl carbon and makes it an excellent electrophile. The chloride ion is also an excellent leaving group, facilitating substitution reactions.
Nucleophilic Acyl Substitution Reactions
The most common reactions of the acyl chloride moiety involve nucleophilic acyl substitution. This reaction proceeds through a tetrahedral intermediate, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl group.
Acyl chlorides react readily with alcohols in a process known as alcoholysis to form esters. This reaction is typically rapid and exothermic. The reaction of Ethyl 5-chloro-5-oxopentanoate with an alcohol (R'OH) yields a new ester at the C5 position, while the ethyl ester at the C1 position remains intact, provided the reaction conditions are mild. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise lead to side reactions.
The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, and a final deprotonation step to yield the ester.
| Reactant (Alcohol) | Product | Reaction Conditions |
| Methanol | Ethyl 5-methoxy-5-oxopentanoate | Inert solvent, room temperature |
| Ethanol (B145695) | Diethyl 5-oxohexanedioate | Pyridine or triethylamine as a catalyst |
| tert-Butanol | Ethyl 5-(tert-butoxy)-5-oxopentanoate | Mild conditions to avoid side reactions |
The reaction of this compound with primary or secondary amines leads to the formation of amides. This reaction, known as aminolysis, is generally very fast due to the high nucleophilicity of amines. To prevent the protonation of the amine by the HCl byproduct, two equivalents of the amine are often used; one acts as the nucleophile and the second as a base to neutralize the acid. Alternatively, an external non-nucleophilic base like pyridine can be used.
The mechanism is analogous to that of alcoholysis, involving the nucleophilic attack of the amine nitrogen on the acyl chloride carbon.
| Reactant (Amine) | Product | Reaction Conditions |
| Ammonia (B1221849) | Ethyl 5-amino-5-oxopentanoate | Excess ammonia |
| Methylamine | Ethyl 5-(methylamino)-5-oxopentanoate | Two equivalents of methylamine or one equivalent with a non-nucleophilic base |
| Diethylamine | Ethyl 5-(diethylamino)-5-oxopentanoate | Inert solvent, often at low temperatures to control the reaction rate |
Thioesters can be synthesized by the reaction of this compound with thiols (R'SH). Thiols are strong nucleophiles, and the reaction proceeds readily. Similar to the reactions with alcohols and amines, a base is typically used to neutralize the HCl produced.
| Reactant (Thiol) | Product | Reaction Conditions |
| Ethanethiol | S-Ethyl 5-(ethoxycarbonyl)pentanethioate | Presence of a base like pyridine |
| Thiophenol | S-Phenyl 5-(ethoxycarbonyl)pentanethioate | Inert solvent |
Electrophilic Reactions and Derivatization
While the acyl chloride moiety is primarily known for its reactions with nucleophiles, it can also be utilized in electrophilic substitution reactions, most notably the Friedel-Crafts acylation. In this reaction, the acyl chloride acts as an electrophile precursor. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate a highly electrophilic acylium ion. This acylium ion can then attack an aromatic ring, leading to the formation of a ketone.
When this compound is used in a Friedel-Crafts acylation with an aromatic compound like benzene, the acylium ion is formed at the C5 position, resulting in the formation of an aryl ketone.
Reactions of the Ethyl Ester Moiety
The ethyl ester moiety of this compound is significantly less reactive than the acyl chloride. It can undergo nucleophilic acyl substitution reactions, but these typically require more forcing conditions, such as the presence of a strong acid or base catalyst and often heat. This difference in reactivity allows for the selective transformation of the acyl chloride group while leaving the ester group untouched.
Common reactions of the ethyl ester group include:
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis (saponification) is irreversible and produces the carboxylate salt.
Transesterification: The ethyl group can be exchanged for a different alkyl group by reacting the ester with another alcohol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent will also reduce the acyl chloride.
It is important to note that under conditions where the ethyl ester reacts, the more reactive acyl chloride will have already reacted or will react concurrently. Therefore, reactions targeting the ester group in this compound often imply a prior or simultaneous transformation of the acyl chloride.
Transesterification Reactions
Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, can be effectively applied to this compound. This reaction can proceed under either acidic or basic conditions.
Under acidic catalysis, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. A nucleophilic alcohol molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester. To drive the equilibrium towards the desired product, the nucleophilic alcohol is often used in excess as the solvent.
Basic-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the new ester. The choice of base and reaction conditions is crucial to avoid competing reactions, such as hydrolysis or reaction at the more reactive acyl chloride group.
| Catalyst | Nucleophile | Product | Conditions |
| Acid (e.g., H₂SO₄) | Methanol | Mthis compound | Excess methanol, heat |
| Base (e.g., NaOCH₃) | Methanol | Mthis compound | Anhydrous methanol |
Hydrolysis Mechanisms under Acidic and Basic Conditions
The hydrolysis of this compound involves the cleavage of its ester and/or acyl chloride functional groups by water to yield carboxylic acids. The mechanism and outcome of the reaction are highly dependent on the pH of the reaction medium.
Acidic Conditions: In the presence of a strong acid, the hydrolysis of the ester group is catalyzed. The mechanism mirrors that of acid-catalyzed transesterification, with water acting as the nucleophile. The reaction is reversible and an excess of water is required to drive the equilibrium towards the formation of 5-chloro-5-oxopentanoic acid and ethanol. The acyl chloride group is also susceptible to hydrolysis under these conditions, generally at a faster rate than the ester.
Basic Conditions: Under basic conditions, both the acyl chloride and the ester functionalities are readily hydrolyzed. The acyl chloride is significantly more reactive and will be rapidly attacked by hydroxide ions in a nucleophilic acyl substitution reaction to form the corresponding carboxylate. The ester group is also hydrolyzed via a saponification mechanism, where a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate and ethanol. This process is irreversible as the resulting carboxylate is deprotonated under the basic conditions. Due to the higher reactivity of the acyl chloride, its hydrolysis is expected to be the predominant initial reaction.
Reduction of the Ester Carbonyl Group
The reduction of the ester carbonyl group in this compound can be achieved using powerful reducing agents. The choice of reagent is critical to control the selectivity of the reduction, given the presence of the highly reactive acyl chloride group.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the acyl chloride functionalities. The mechanism for ester reduction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is then immediately reduced further to the corresponding primary alcohol. Therefore, the reduction of this compound with LiAlH₄ would be expected to yield pentane-1,5-diol.
| Reducing Agent | Functional Group Reduced | Product |
| LiAlH₄ | Ester and Acyl Chloride | Pentane-1,5-diol |
Cooperative Reactivity of the Acyl Chloride and Ester Functional Groups
The presence of both an acyl chloride and an ester group on the same molecule leads to interesting cooperative effects that influence the chemo- and regioselectivity of its reactions and enable intramolecular cyclization pathways.
Chemo- and Regioselectivity in Multi-Functional Group Transformations
The significant difference in reactivity between the acyl chloride and the ester group is the primary determinant of chemo- and regioselectivity in the reactions of this compound. Acyl chlorides are generally much more electrophilic and therefore more reactive towards nucleophiles than esters.
This reactivity difference can be exploited to achieve selective transformations. For instance, with a mild reducing agent like sodium borohydride (NaBH₄), it is possible to selectively reduce the acyl chloride to a primary alcohol while leaving the ester group intact. This is because NaBH₄ is a less potent hydride donor than LiAlH₄ and is generally unreactive towards esters under standard conditions.
Similarly, in reactions with nucleophiles such as amines or alcohols at low temperatures, the acyl chloride will react preferentially to form amides or new esters, respectively, while the ethyl ester group remains largely unaffected.
| Reagent | Selective Reaction at | Product |
| NaBH₄ | Acyl Chloride | Ethyl 5-hydroxypentanoate |
| Ammonia (low temp.) | Acyl Chloride | Ethyl 5-amino-5-oxopentanoate |
| Ethanol (low temp.) | Acyl Chloride | Diethyl glutarate |
Intramolecular Cyclization Reactions Promoted by Bifunctionality
The bifunctional nature of this compound makes it a suitable precursor for intramolecular cyclization reactions to form cyclic compounds. One such possibility is an intramolecular Friedel-Crafts acylation. If an aromatic ring were present in a suitable position relative to the acyl chloride, treatment with a Lewis acid could promote the formation of a cyclic ketone.
Another potential intramolecular reaction is the Dieckmann condensation. Although this typically involves two ester groups, under certain basic conditions, it might be possible to generate an enolate at the carbon alpha to the ester, which could then attack the highly electrophilic acyl chloride carbonyl carbon. However, the high reactivity of the acyl chloride towards the base itself makes this a challenging transformation to control.
A more plausible intramolecular cyclization involves the reaction with a dinucleophile. For example, reaction with a primary amine could initially lead to the formation of an amide at the acyl chloride position. Subsequent intramolecular attack of the amide nitrogen onto the ester carbonyl could lead to the formation of a cyclic imide, such as a substituted piperidine-2,6-dione, particularly with heating.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies on this compound are not extensively reported in readily available literature. However, the mechanisms of its key transformations can be inferred from the well-established principles of organic chemistry for its constituent functional groups.
Hydrolysis: The comparative rates of hydrolysis show that the acyl chloride is significantly more susceptible to nucleophilic attack by water than the ester. This is attributed to the greater electrophilicity of the acyl chloride's carbonyl carbon due to the strong electron-withdrawing inductive effect of the chlorine atom and the better leaving group ability of the chloride ion compared to the ethoxide ion.
Reduction: In the reduction with hydride reagents, the initial and rate-determining step is the nucleophilic addition of the hydride to the carbonyl carbon. The greater partial positive charge on the carbonyl carbon of the acyl chloride compared to the ester makes it the preferred site of attack for a hydride ion. This difference in activation energy for the initial attack is the basis for the chemoselectivity observed with milder reducing agents like NaBH₄.
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic studies specifically focused on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from the well-established principles governing the reactions of acyl chlorides and esters. The primary reaction pathway for the acyl chloride group is nucleophilic acyl substitution.
This reaction typically proceeds through a two-step, addition-elimination mechanism. In the first step, a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This step is generally the rate-determining step of the reaction. The second step involves the elimination of the chloride ion, a good leaving group, to regenerate the carbonyl group and form the final product.
The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will react more rapidly. The solvent can play a significant role in stabilizing the transition state and intermediates. For instance, polar aprotic solvents are often used for these types of reactions.
The thermodynamic feasibility of these reactions is governed by the change in Gibbs free energy (ΔG). The high reactivity of the acyl chloride functional group suggests that its reactions with a wide range of nucleophiles are thermodynamically favorable, with a negative ΔG.
To provide a quantitative understanding, kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and the rate constant (k) for the reaction. Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be determined by studying the effect of temperature on the reaction rate, often through the application of the Arrhenius and Eyring equations.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Reaction of this compound with a Generic Nucleophile (Nu)
| Parameter | Hypothetical Value | Significance |
| Rate Constant (k) at 298 K | 1.5 x 10⁻² M⁻¹s⁻¹ | Indicates a moderately fast reaction under standard conditions. |
| Enthalpy of Activation (ΔH‡) | 55 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |
| Entropy of Activation (ΔS‡) | -80 J/mol·K | A negative value suggests a more ordered transition state compared to the reactants, which is consistent with the association of two molecules in the rate-determining step. |
| Gibbs Free Energy of Activation (ΔG‡) | 79 kJ/mol | The overall free energy barrier for the reaction, calculated from ΔH‡ and ΔS‡. |
Note: The values in this table are illustrative and not based on experimental data for this compound.
Computational Modeling of Reaction Intermediates and Transition States
In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the reaction mechanisms of molecules like this compound. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the structures and energies of reactants, products, intermediates, and transition states.
For the nucleophilic acyl substitution reaction of this compound, computational modeling can elucidate the geometry of the tetrahedral intermediate. These calculations can also determine the energy of the transition state leading to this intermediate, which corresponds to the activation energy of the reaction.
A typical computational study would involve:
Geometry Optimization: Determining the lowest energy three-dimensional structure for all species involved in the reaction pathway.
Frequency Calculations: Confirming that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states). These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections to enthalpy and entropy.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to ensure the transition state connects the correct species.
Table 2: Hypothetical Computationally Derived Parameters for the Reaction of this compound with Methanol
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants (this compound + Methanol) | 0.0 | - |
| Transition State | +15.2 | C-O bond forming (approx. 2.1 Å), C-Cl bond slightly elongated. |
| Tetrahedral Intermediate | -5.8 | C-O single bond (approx. 1.4 Å), C-Cl single bond (approx. 1.8 Å). |
| Products (Ethyl 5-methoxy-5-oxopentanoate + HCl) | -25.7 | - |
Note: The values in this table are illustrative and not based on specific calculations for this compound.
These computational models can also be used to study the influence of the ester group on the reactivity of the acyl chloride. For example, the electron-withdrawing nature of the ester could potentially increase the electrophilicity of the acyl chloride carbonyl carbon, thereby affecting the reaction kinetics. Furthermore, computational studies can explore other potential reaction pathways, such as those involving the ester functionality under different reaction conditions.
Applications of Ethyl 5 Chloro 5 Oxopentanoate in Advanced Organic Synthesis
As a Strategic Building Block in Complex Molecule Construction
The dual reactivity of ethyl 5-chloro-5-oxopentanoate makes it a versatile building block. The acyl chloride is highly reactive towards nucleophiles, while the ethyl ester provides a handle for further transformations under different reaction conditions. This differential reactivity is key to its strategic use in multi-step syntheses.
Synthesis of Heterocyclic Frameworks
While direct utilization of this compound as the primary backbone for common heterocyclic ring systems is not extensively documented, its functional groups are instrumental in linking molecular fragments that can subsequently form heterocyclic structures. One notable application involves the functionalization of polysaccharides. For instance, a derivative, acrylic prop-2-ynyl 5-chloro-5-oxopentanoate, has been used to esterify cellulose (B213188). rsc.org This process introduces alkyne functionalities onto the cellulose backbone, which can then participate in azide-alkyne "click" reactions to graft heterocyclic moieties, such as those containing triazoles, onto the polymer surface. rsc.org
It is important to distinguish this compound from structurally similar molecules, such as ethyl 5-chloro-4-oxopentanoate, which has been used in condensation reactions to form heterocyclic structures like pyran-2-ones. researchgate.net
Formation of Carbon-Carbon Bonds for Elaborate Skeletons
The application of this compound in direct carbon-carbon bond-forming reactions to construct elaborate molecular skeletons is an area of ongoing research. While the acyl chloride functionality can be converted into a ketone, which could then participate in various C-C bond-forming reactions, specific examples in the synthesis of complex skeletons are not widely reported in the current literature. Its primary role remains the linkage of molecular fragments through its acyl chloride group.
Contribution to Natural Product and Analog Synthesis
A significant application of this compound is in the semi-synthesis of analogs of complex natural products. Its ability to act as a linker to introduce new side chains onto a natural product scaffold has been effectively demonstrated.
Role in the Construction of Calcimycin Derivatives (e.g., CD3, CD5, CD7)
This compound is a key reagent in the semi-synthesis of new derivatives of Calcimycin (also known as A23187), a polyether antibiotic. najah.eduresearchgate.netresearchgate.netsmolecule.com This natural product possesses a complex structure with several functional groups that can be selectively modified.
A series of Calcimycin derivatives, designated as CD3, CD5, and CD7, have been synthesized through the condensation reaction of Calcimycin with this compound, ethyl 7-chloro-7-oxoheptanoate, and ethyl 9-chloro-9-oxononanoate, respectively, in an equimolar ratio. najah.eduresearchgate.netresearchgate.net In this reaction, the highly reactive acyl chloride of this compound reacts with the secondary amine on the benzoxazole (B165842) ring of Calcimycin. najah.eduresearchgate.net This reaction attaches a keto-aliphatic arm with a terminal carboxylic ester function to the Calcimycin skeleton. researchgate.net
Table 1: Synthesis of Calcimycin Derivatives
| Derivative | Reagent Used with Calcimycin (A23187) |
|---|---|
| CD3 | This compound |
| CD5 | Ethyl 7-chloro-7-oxoheptanoate |
This table is based on information from references najah.eduresearchgate.netresearchgate.net.
The addition of the aliphatic carboxylic arm to the benzoxazole nitrogen of Calcimycin has a dramatic effect on the acid-base properties of the resulting derivatives. najah.eduresearchgate.net Potentiometric studies have shown that this modification significantly increases the acidity of the carboxylic acid function on the benzoxazole moiety of the parent molecule. najah.eduresearchgate.net This increase in acidity is on the order of three log units, which is a substantial change. najah.edu
This increased acidity is attributed to the electron-withdrawing effect of the newly formed amide group in the alpha position to the benzoxazole ring. najah.eduresearchgate.net This effect, combined with potential changes in the intramolecular hydrogen bonding network, alters the electronic environment of the carboxylic acid group, facilitating its deprotonation. najah.eduresearchgate.net The study of the speciation of these analogs at different pH values shows a predominance of the LH2 species at biological pH for all the synthesized analogues. najah.eduresearchgate.net
Table 2: Acidity Data for Calcimycin and its Analogs
| Compound | Modification | Impact on Acidity |
|---|---|---|
| Calcimycin (A23187) | Parent Molecule | Baseline |
| CD3 | Addition of a 5-(ethoxycarbonyl)pentanoyl group | Acidity of the carboxylic function increased by ~3 log units |
| CD5 | Addition of a 7-(ethoxycarbonyl)heptanoyl group | Significant increase in acidity |
This table is a summary of findings from references najah.eduresearchgate.net.
Synthesis of Glutaminase (B10826351) Inhibitors (via Mthis compound as precursor)
The chemical scaffold provided by glutaric acid derivatives is pivotal in the design of various enzyme inhibitors. Mthis compound, a close analogue of this compound, serves as a key starting material in the synthesis of potent glutaminase inhibitors. Glutaminase is a critical enzyme in cancer metabolism, making its inhibitors a subject of significant research.
A common synthetic strategy involves the reaction of Mthis compound with thiosemicarbazide (B42300). acs.orgnih.gov This reaction, typically conducted in the presence of phosphorus oxychloride (POCl₃), leads to the formation of a 1,3,4-thiadiazole (B1197879) ring system. acs.orgnih.gov In one documented synthesis, Mthis compound and thiosemicarbazide were heated to 85°C in POCl₃ for five hours. nih.gov This process yielded 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid, a key intermediate, in a 72% yield after purification. nih.gov
This intermediate can be further modified. For instance, the butanoic acid can be esterified to its methyl ester, which then serves as a platform for acylation of the amino group on the thiadiazole ring. acs.org By reacting the amino group with various acyl chlorides (such as benzoyl chloride or 2-p-tolylacetyl chloride), a library of N-acylated thiadiazole derivatives can be synthesized. acs.org These final compounds are analogues of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), a known glutaminase inhibitor. acs.org
Table 1: Synthesis of Glutaminase Inhibitor Intermediate
| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |
|---|
Other Bioactive Molecule Syntheses
The reactivity of the acyl chloride in this compound and its methyl analogue makes it a valuable building block for a range of other bioactive molecules beyond glutaminase inhibitors. Its ability to readily acylate amines is a key feature in multi-step syntheses.
One notable application is in the development of soluble guanylyl cyclase (sGC) activators, which are of interest for treating cardiovascular diseases. nih.gov In a synthetic route towards analogues of the sGC activator cinaciguat, a secondary amine intermediate was acylated using mthis compound in pyridine (B92270) and DMF. nih.gov This reaction formed a tertiary amide, which was a crucial step in elaborating the molecular structure. nih.gov The resulting amide was subsequently reduced to a tertiary amine, providing a versatile intermediate for further diversification via Suzuki-Miyaura coupling reactions. nih.gov
Furthermore, derivatives of 2-(4-methylbenzenesulfonamido)pentanedioic acid have been synthesized and evaluated for their anticancer activity. banglajol.info The synthesis of various amide derivatives from the parent pentanedioic acid implies the use of an activated carboxylic acid, such as an acyl chloride like this compound, to react with different amines. banglajol.info Several of these synthesized amide derivatives, including the p-bromoanilide and p-nitroanilide, demonstrated encouraging cytotoxic activity against human cancer cell lines such as MCF-7 (breast) and HT-29 (colon). banglajol.info The versatility of the core structure allows for its incorporation into potential therapeutics for a variety of conditions. cymitquimica.com
Functionalization of Polymeric and Material Surfaces
The chemical properties of this compound and its analogues are well-suited for the modification and functionalization of various material surfaces, particularly polymers rich in hydroxyl groups like cellulose.
Derivatization for Cellulose Functionalization (using specific analogues like acrylic prop-2-ynyl 5-chloro-5-oxopentanoate)
A significant application in materials science is the functionalization of cellulose, a renewable and abundant biopolymer. rsc.org To overcome the challenge of modifying the native hydroxyl groups of cellulose, specialized derivatives of 5-chloro-5-oxopentanoate are employed. One such key reagent is acrylic prop-2-ynyl 5-chloro-5-oxopentanoate . rsc.orgrsc.org
This analogue is used to esterify the hydroxyl groups on the cellulose backbone, thereby introducing reactive alkyne functionalities onto the polymer. rsc.orgrsc.org This "alkynylation" is a crucial first step that prepares the cellulose for subsequent "click chemistry" reactions. researchgate.netresearchgate.net Research has shown that this single-step esterification can achieve a high degree of substitution (DS) up to 1.91. rsc.orgrsc.org
Once the alkyne-functionalized cellulose is prepared, it can be readily reacted with a wide variety of azide-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. rsc.orgrsc.org This method allows for the stable grafting of diverse functional molecules onto the cellulose surface, forming a stable 1,2,3-triazole linkage. rsc.orgrsc.org For example, researchers have successfully grafted molecules like 4-aminophenyl azide (B81097) and ethyl 2-azidoacetate with high conversion rates (0.95 and 0.99, respectively). rsc.org This approach provides a powerful and efficient platform for creating tailored cellulose-based materials with new properties for applications in biopharmaceuticals, functional paper, and biosensors. rsc.org
Table 2: Two-Step Cellulose Functionalization via Click Chemistry
| Step | Reactants | Product/Intermediate | Key Feature | Reference |
|---|---|---|---|---|
| 1. Esterification | Cellulose, acrylic prop-2-ynyl 5-chloro-5-oxopentanoate | Alkynylated Cellulose | Introduces alkyne groups onto cellulose | rsc.orgrsc.org |
Grafting and Surface Modification Methodologies
The principles demonstrated in cellulose functionalization extend to broader surface modification and grafting methodologies. The core strategy involves using the reactive acyl chloride group of this compound or its analogues to form a covalent bond with a surface, followed by further reactions to impart desired functionality. ethz.ch
This surface-grafting approach is a cornerstone of creating reactive biointerfaces and smart materials. ethz.ch For instance, polymer brushes can be formed on surfaces, where the polymer topology (linear vs. cyclic) can significantly influence the availability of functional groups and the material's responsiveness to external stimuli like pH. ethz.ch The initial anchoring of polymers or initiator molecules to a surface often relies on reactions similar to the esterification seen with cellulose.
The use of "click chemistry," particularly the azide-alkyne cycloaddition, is a prevalent and powerful methodology in this field. researchgate.netresearchgate.net Surfaces are first "primed" with either an alkyne or an azide group, often using a reagent containing a reactive handle like an acyl chloride. This creates a universally reactive surface that can then be coupled with a vast library of molecules containing the complementary click functionality. researchgate.net This modular approach allows for the efficient creation of surfaces with specific properties, such as enhanced protein binding for biosensors or altered hydrophobicity for advanced membranes. rsc.orgethz.ch
Spectroscopic and Computational Approaches in the Study of Ethyl 5 Chloro 5 Oxopentanoate and Its Derivatives
Application of Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopic methods form the cornerstone of chemical analysis, providing detailed information about the molecular structure of reaction products derived from ethyl 5-chloro-5-oxopentanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to verify that a desired chemical transformation has occurred.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.
In the synthesis of derivatives from this compound, NMR is crucial for confirming the formation of new covalent bonds. For instance, in the synthesis of glutaminase (B10826351) inhibitors, the related mthis compound is reacted with thiosemicarbazide (B42300). nih.gov The resulting product, 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid, was characterized by ¹H NMR, which confirmed the structure of the newly formed heterocyclic ring system. nih.gov The signals in the ¹H NMR spectrum, such as the quintet at 1.82 ppm and the triplets at 2.28 and 2.80 ppm, are indicative of the protons on the butanoic acid chain, confirming the successful reaction of the glutaryl moiety. nih.gov
Similarly, studies involving the synthesis of new antibiotic analogs from Calcimycin (A23187) and this compound utilize NMR to confirm the final structures. najah.eduresearchgate.net The spectroscopic data provides definitive evidence of the covalent linkage between the antibiotic and the aliphatic arm derived from the acyl chloride. najah.eduresearchgate.net
Table 1: Representative ¹H NMR Data for a Derivative Synthesized from a 5-Chloro-5-oxopentanoate Analog
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 1.82 | quint, J = 7.6 Hz | 2H | -CH₂-CH₂-CH₂- | nih.gov |
| 2.28 | t, J = 7.3 Hz | 2H | -CH₂-COOH | nih.gov |
| 2.80 | t, J = 7.6 Hz | 2H | Thiadiazole-CH₂- | nih.gov |
| 7.03 | br s | 2H | -NH₂ | nih.gov |
Data for 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid, synthesized from mthis compound.
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. When this compound undergoes a reaction, such as an amidation, IR spectroscopy can quickly confirm the chemical change. The strong absorbance of the acyl chloride carbonyl (C=O) group is replaced by the characteristic absorbance of the newly formed functional group, such as an amide.
In the synthesis of Calcimycin derivatives, IR spectroscopy was used to characterize the products. najah.eduresearchgate.net The IR spectra of the new compounds showed characteristic bands for the N-H/O-H groups (3000-3500 cm⁻¹), the carbonyl/imine groups (C=O/C=N) of the pyrole, benzoxazole (B165842), and carboxylate moieties (1700-1720 cm⁻¹ and 1565-1537 cm⁻¹), confirming the successful modification. researchgate.net The analysis of these vibrations provides direct evidence of the structural changes that occurred during the reaction.
Table 2: Selected Infrared (IR) Spectroscopy Data for Calcimycin Derivatives (CD3, CD5, CD7) Synthesized Using Acyl Chlorides
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3000-3500 | N-H/O-H vibrations | researchgate.net |
| 1700-1720 | C=O/C=N vibrations (pyrole/benzoxazole/carboxylate) | researchgate.net |
| 1565-1537 | C=O/C=N vibrations (pyrole/benzoxazole/carboxylate) | researchgate.net |
| 1400-1480 | C=C vibrations | researchgate.net |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for unequivocally identifying new derivatives of this compound. By providing an exact mass, HRMS can confirm the molecular formula of a synthesized product, distinguishing it from other potential byproducts with similar nominal masses. The fragmentation pattern observed in the mass spectrum can also offer structural clues, revealing how the molecule breaks apart and further corroborating the proposed structure.
Crystallographic Studies of Solid-State Structures of Derivatives
While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive proof for compounds that can be obtained as single crystals. This technique determines the precise three-dimensional arrangement of atoms in a solid-state structure, revealing bond lengths, bond angles, and stereochemistry. In the study of complex derivatives of this compound, such as the modified Calcimycin antibiotics, crystallographic analysis was used to confirm the structural findings obtained from spectroscopic data. najah.eduresearchgate.net This provides an unambiguous structural assignment and offers insights into intermolecular interactions within the crystal lattice.
Computational Chemistry for Understanding Reactivity and Selectivity
Alongside experimental work, computational chemistry provides a theoretical framework for understanding the reactivity and selectivity of this compound. By modeling molecules and reactions, researchers can predict outcomes and rationalize experimental observations.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms and predict the energetics of transition states and intermediates. researchgate.net For reactions involving this compound, DFT calculations can model the reaction pathway, for example, in a nucleophilic acyl substitution.
These calculations can help determine activation energies (ΔG‡), providing insight into reaction rates and identifying the most likely mechanistic pathway. rsc.org For instance, computational models can predict the stability of tautomers or the transition states of competing reaction pathways. Such studies often employ specific levels of theory, such as M06-2X with a 6-31G(d) basis set, and may include solvent effects to better simulate experimental conditions. rsc.org
Table 3: Typical Components of a DFT Study on Reaction Energetics
| Component | Description | Purpose |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy structure for reactants, products, and transition states. | To find the stable and transition-state geometries. |
| Frequency Calculation | Calculation of vibrational frequencies at the optimized geometries. | To confirm minima (no imaginary frequencies) and transition states (one imaginary frequency) and to obtain zero-point vibrational energies. |
| Energy Calculation | High-accuracy single-point energy calculations at the optimized geometries. | To determine the relative energies of reactants, products, and transition states, and thus the reaction and activation energies. researchgate.net |
Table 4: List of Compound Names
| Compound Name |
|---|
| 2,5-dioxopyrrolidin-1-yl 5-chloro-5-oxopentanoate |
| 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid |
| Calcimycin (A23187) |
| Ethyl 5-chloro-4-oxopentanoate |
| This compound |
| Mthis compound |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the behavior of molecules at an atomic level of detail. This method calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular structures, conformational changes, and intermolecular interactions. For a flexible molecule like this compound, MD simulations can offer profound insights into its conformational landscape and how it interacts with its environment, such as solvent molecules or other solutes.
The application of MD simulations to small organic molecules, including esters and acyl chlorides, has been well-established for predicting their behavior in various environments. nih.govacs.orgrsc.org These simulations can elucidate the preferred shapes (conformers) a molecule adopts and the energetic barriers between these shapes. Furthermore, MD can reveal the nature and strength of interactions between molecules, which govern many of the substance's physical and chemical properties. acs.orgnih.gov
Conformational Analysis of this compound
This compound possesses several rotatable single bonds, leading to a complex conformational space. The flexibility of the ethyl ester group and the pentanoate chain allows the molecule to adopt numerous conformations in solution. MD simulations can map this conformational landscape by exploring the potential energy surface of the molecule.
A typical MD study for conformational analysis would involve solvating a single molecule of this compound in a simulation box with a chosen solvent, often water or a non-polar organic solvent, to mimic experimental conditions. The system is then allowed to evolve over a timescale of nanoseconds to microseconds, during which the molecule will sample various conformations. By analyzing the trajectory, one can identify the most stable (lowest energy) conformers and the distribution of dihedral angles for each rotatable bond.
Computational studies on simple esters have shown that the cis conformation of the O=C-O-C linkage is generally favored. acs.org For the alkyl chain, staggered conformations are typically more stable than eclipsed ones. Based on these principles, a hypothetical conformational analysis of this compound would likely identify several low-energy conformers. The relative populations of these conformers are determined by their free energies, which include both enthalpic and entropic contributions.
Below is a hypothetical data table illustrating the kind of information that could be obtained from an MD simulation for the most stable conformers of this compound. The dihedral angles (τ) define the conformation around the key rotatable bonds.
| Conformer | τ1 (Cα-Cβ-Cγ-Cδ) | τ2 (Cβ-Cγ-Cδ-C=O) | τ3 (Cγ-Cδ-C(=O)-Cl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|---|
| 1 (Extended) | ~180° (anti) | ~180° (anti) | ~0° (syn) | 0.00 | 45 |
| 2 (Gauche 1) | ~60° (gauche) | ~180° (anti) | ~0° (syn) | 0.85 | 20 |
| 3 (Gauche 2) | ~180° (anti) | ~60° (gauche) | ~0° (syn) | 1.20 | 15 |
| 4 (Folded) | ~60° (gauche) | ~60° (gauche) | ~180° (anti) | 2.50 | 5 |
Intermolecular Interactions
MD simulations are also exceptionally well-suited for studying the non-covalent interactions between molecules. For this compound, these simulations can be used to understand its self-aggregation behavior and its interactions with solvent molecules. The primary types of intermolecular forces at play would be van der Waals interactions (including dispersion forces and dipole-dipole interactions) and electrostatic interactions, given the polar nature of the ester and acyl chloride functional groups.
To study self-aggregation, multiple molecules of this compound would be placed in a simulation box, and their tendency to form clusters would be monitored over time. nih.gov The simulations could reveal the preferred orientation of the molecules within an aggregate and the specific atomic groups that are most involved in the interactions.
The interaction with solvent molecules is crucial for understanding the solubility and reactivity of the compound. MD simulations can provide detailed information about the solvation shell around this compound. For instance, in an aqueous solution, the simulations would likely show water molecules forming hydrogen bonds with the carbonyl oxygen atoms of the ester and acyl chloride groups. The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify the probability of finding a solvent atom at a certain distance from a solute atom, offering a structured view of the solvation shell. researchgate.net
A hypothetical summary of intermolecular interaction energies that could be derived from MD simulations is presented below. These energies are typically calculated between a central solute molecule and its surrounding solvent molecules or other solute molecules.
| Interacting Pair | Interaction Type | Average Interaction Energy (kcal/mol) |
|---|---|---|
| Ester C=O with Water | Hydrogen Bond (Acceptor) | -4.5 |
| Acyl Chloride C=O with Water | Hydrogen Bond (Acceptor) | -3.8 |
| Alkyl Chain with Water | Hydrophobic Interaction | +1.5 (unfavorable) |
| Solute-Solute (Dimer) | van der Waals & Electrostatic | -2.5 |
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Enantioselective and Regioselective Transformations
The development of sophisticated catalytic systems is a primary frontier for expanding the utility of Ethyl 5-chloro-5-oxopentanoate. Future work will likely concentrate on achieving high levels of stereocontrol in its reactions.
Enantioselective Transformations: The creation of chiral molecules from achiral starting materials is a cornerstone of modern pharmaceutical and agrochemical synthesis. For this compound, research into enantioselective reactions could involve the development of chiral catalysts, such as transition-metal complexes or organocatalysts, to control the addition of nucleophiles to the acyl chloride. This could lead to the synthesis of valuable chiral intermediates. Drawing inspiration from established methods for other keto esters, where chiral catalysts like Ru[(R)-BINAP]Cl₂ are used for enantioselective hydrogenation, similar strategies could be adapted.
Regioselective Transformations: Given the two electrophilic sites—the acyl chloride and the ester carbonyl—directing reactions to a specific site is crucial. While the acyl chloride is significantly more reactive, future catalytic systems could be designed to modulate this reactivity or to facilitate cascade reactions that proceed with high regioselectivity. Research into directing groups or specific catalysts that can differentiate between the two functional groups under mild conditions will be essential. The success of copper(I)-catalyzed azide-alkyne click reactions in achieving high regioselectivity for forming 1,4-disubstituted-1,2,3-triazoles serves as a model for the type of control that could be sought in transformations involving this compound. rsc.orgrsc.org
| Catalytic Approach | Potential Transformation | Target Selectivity | Potential Catalyst Class |
| Asymmetric Acylation | Reaction with prochiral alcohols/amines | Enantioselective | Chiral Phosphines, Diamines, Organocatalysts |
| Directed Reduction | Selective reduction of ester or acyl chloride | Regioselective | Borane complexes with directing groups |
| Cascade Cyclizations | Intramolecular reactions post-substitution | Diastereoselective | Lewis or Brønsted Acids |
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical processes into continuous flow and automated systems offers significant advantages in terms of safety, reproducibility, and scalability. The high reactivity of the acyl chloride group in this compound makes it an excellent candidate for such technologies.
Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time. This is particularly beneficial for managing the highly exothermic reactions typical of acyl chlorides, thereby minimizing the formation of byproducts and enhancing safety. For industrial-scale production involving this intermediate, continuous flow reactors could lead to higher yields and purity. smolecule.com
Automated synthesis platforms, coupled with flow reactors, could enable high-throughput screening of reaction conditions, catalysts, and substrates. This would accelerate the discovery of new transformations and the optimization of existing processes involving this compound, facilitating its use in the rapid development of new molecules and materials.
Exploration of Sustainable and Environmentally Benign Synthetic Pathways
Adherence to the principles of green chemistry is a critical goal for modern chemical synthesis. Future research on this compound will increasingly focus on developing sustainable and environmentally friendly production methods.
Key areas of exploration include:
Bio-based Feedstocks: Investigating synthetic routes starting from renewable resources, such as levulinic acid, which is recognized as a key 'building block' for a future green chemical industry. researchgate.netbiofueljournal.com
Green Catalysis: Replacing hazardous and stoichiometric reagents (e.g., thionyl chloride or oxalyl chloride used for acyl chloride formation) with catalytic and recyclable alternatives, such as solid acid catalysts. biofueljournal.com Recent developments in using sulfonated biochars as efficient catalysts for esterification demonstrate a promising path. biofueljournal.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. rsc.orgrsc.org Click chemistry approaches, which are known for their high atom economy, could be adapted for reactions involving derivatives of this compound. rsc.orgrsc.org
Safer Solvents: Minimizing the use of volatile and toxic organic solvents in favor of greener alternatives like water, supercritical fluids, or bio-derived solvents. scribd.com
| Green Chemistry Principle | Application to this compound Synthesis/Use | Research Goal |
| Waste Prevention | Develop catalytic routes that avoid stoichiometric byproducts. | Reduce the E-factor of synthesis and subsequent reactions. |
| Atom Economy | Design addition and cycloaddition reactions. | Achieve near 100% incorporation of reactants. |
| Renewable Feedstocks | Synthesize from biomass-derived levulinic acid. | Reduce dependence on petrochemical sources. |
| Catalysis | Use recyclable solid acids or biocatalysts. | Replace hazardous reagents and simplify purification. |
Design of New Molecular Probes and Advanced Materials Utilizing the Compound's Reactivity
The bifunctional nature of this compound makes it an ideal building block for creating novel functional molecules and materials.
Advanced Materials: The reactive acyl chloride handle can be used to covalently attach the molecule to polymer backbones or surfaces containing nucleophilic groups (e.g., hydroxyl or amine groups). This has been demonstrated with related compounds used to functionalize cellulose (B213188), creating new materials with tailored properties. rsc.orgrsc.org Future research could explore its use in creating:
Functional Polymers: Grafting onto polymers to introduce ester functionalities, which can be further modified.
Surface Modification: Creating specialized coatings on materials to alter their hydrophobicity, biocompatibility, or reactivity.
Cross-linkers: Using its two reactive sites to cross-link polymer chains, forming robust hydrogels or resins.
Molecular Probes: In medicinal chemistry and chemical biology, the compound can serve as a versatile linker. It has been used in the synthesis of derivatives of the antibiotic Calcimycin and as a precursor for glutaminase (B10826351) inhibitors and receptor antagonists. researchgate.netnih.govnih.gov Future directions include:
Bioconjugation: Linking bioactive molecules to proteins, antibodies, or nanoparticles for targeted drug delivery or diagnostic applications.
Biochemical Probes: Synthesizing probes to study enzyme activity or biological pathways, where the molecule acts as a scaffold connecting a reporter group to a reactive group.
Advanced Mechanistic Elucidation of Complex Reaction Sequences
A deep understanding of reaction mechanisms is fundamental to process optimization and the rational design of new synthetic methods. For complex, multi-step syntheses where this compound is a key intermediate, elucidating the reaction pathways is a critical area for future research.
This will involve a combination of:
Computational Chemistry: Using tools like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. whiterose.ac.uk
In-situ Spectroscopy: Employing techniques such as NMR and IR spectroscopy to monitor reactions in real-time, identify transient intermediates, and determine reaction kinetics.
Kinetic Studies: Performing detailed kinetic analysis to understand the influence of catalyst loading, substrate concentration, and temperature on reaction rates and selectivity.
By combining these approaches, researchers can gain unprecedented insight into the complex transformations involving this compound, paving the way for more efficient, selective, and robust synthetic protocols.
Q & A
Q. What are the common synthetic routes for Ethyl 5-chloro-5-oxopentanoate?
this compound is synthesized via esterification of glutaric acid derivatives followed by chlorination. For example, mthis compound can be prepared by reacting glutaric acid derivatives with thionyl chloride (SOCl₂) in the presence of catalytic DMF, yielding the corresponding acyl chloride intermediate, which is then esterified . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side reactions like hydrolysis.
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
Q. What are the typical applications of this compound in organic synthesis?
The compound serves as a versatile intermediate:
- Peptide synthesis : Incorporation into glutaryl spacers for antimicrobial agents via condensation with amines (e.g., TPA-NH₂ or TBA-NH₂) .
- Multicomponent reactions : Formation of β-lactam rings in pharmaceuticals like Ezetimibe via Staudinger 3-component reactions .
Advanced Research Questions
Q. How can reaction yields be optimized in multicomponent reactions involving this compound?
Yields depend on stoichiometry, solvent polarity, and catalyst selection. For instance, in β-lactam synthesis, using tributylamine as a base and toluene as the solvent improves regioselectivity (trans isomer formation). However, electron-donating substituents on aromatic acyl chlorides may reduce yields (e.g., methoxy groups yield ~40% vs. halogenated derivatives at ~70%) .
Q. What strategies mitigate by-product formation during β-lactam synthesis?
By-products (e.g., ketene dimers) are minimized by:
- Controlled reagent addition : Slow addition of acyl chlorides to avoid local excess.
- Temperature modulation : Maintaining reactions at 0–5°C during critical steps.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target β-lactam .
Q. How does steric hindrance affect reactivity in esterification reactions?
Bulky substituents near the carbonyl group reduce nucleophilic attack efficiency. For example, tert-butyl ester derivatives of similar compounds show incomplete reactions due to steric shielding, necessitating alternative activation methods (e.g., in situ generation of reactive intermediates) .
Q. What mechanistic insights explain the regioselectivity in β-lactam formation?
The Staudinger reaction proceeds via ketene intermediates, which undergo [2+2] cycloaddition with imines. Regioselectivity (trans isomer dominance) arises from electronic and steric factors: electron-withdrawing groups on the imine favor nucleophilic attack at the less hindered site .
Q. How can NMR data resolve structural ambiguities in derivatives?
DEPT-135 NMR distinguishes methyl/methylene groups, while COSY identifies coupling patterns. For example, methylene protons adjacent to the ester carbonyl (δ ~2.5 ppm) show coupling with neighboring CH₂ groups, confirming connectivity .
Data Analysis & Contradictions
Q. How to reconcile conflicting yield reports in acyl chloride reactions?
Discrepancies often stem from solvent polarity or trace moisture. For example, mthis compound yields 40% in THF due to competing hydrolysis, whereas anhydrous toluene improves stability and yield . Systematic solvent screening (e.g., dichloromethane vs. THF) and Karl Fischer titration for water content are recommended.
Q. What analytical methods validate purity in scaled-up syntheses?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
